molecular formula C18H13F3N2OS B10905821 Phenyl[4-[(2-thienylmethyl)amino]-2-(trifluoromethyl)-3-pyridyl]methanone

Phenyl[4-[(2-thienylmethyl)amino]-2-(trifluoromethyl)-3-pyridyl]methanone

Cat. No.: B10905821
M. Wt: 362.4 g/mol
InChI Key: KDNREZXSOOTOFD-UHFFFAOYSA-N
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Description

Phenyl[4-[(2-thienylmethyl)amino]-2-(trifluoromethyl)-3-pyridyl]methanone is a complex organic compound with a unique structure that includes a phenyl group, a thienylmethyl group, and a trifluoromethyl group attached to a pyridyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl[4-[(2-thienylmethyl)amino]-2-(trifluoromethyl)-3-pyridyl]methanone typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the appropriate pyridine derivative, which is then functionalized with the thienylmethyl group through a nucleophilic substitution reaction. The trifluoromethyl group is introduced using a suitable trifluoromethylating agent under controlled conditions. The final step involves the attachment of the phenyl group through a coupling reaction, such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Phenyl[4-[(2-thienylmethyl)amino]-2-(trifluoromethyl)-3-pyridyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Phenyl[4-[(2-thienylmethyl)amino]-2-(trifluoromethyl)-3-pyridyl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl[4-[(2-thienylmethyl)amino]-2-(trifluoromethyl)-3-pyridyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a phenyl group, a thienylmethyl group, and a trifluoromethyl group attached to a pyridyl ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H13F3N2OS

Molecular Weight

362.4 g/mol

IUPAC Name

phenyl-[4-(thiophen-2-ylmethylamino)-2-(trifluoromethyl)pyridin-3-yl]methanone

InChI

InChI=1S/C18H13F3N2OS/c19-18(20,21)17-15(16(24)12-5-2-1-3-6-12)14(8-9-22-17)23-11-13-7-4-10-25-13/h1-10H,11H2,(H,22,23)

InChI Key

KDNREZXSOOTOFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CN=C2C(F)(F)F)NCC3=CC=CS3

Origin of Product

United States

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